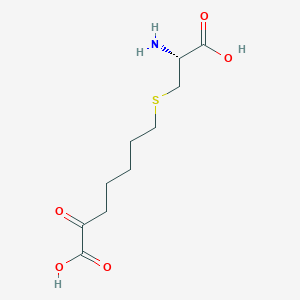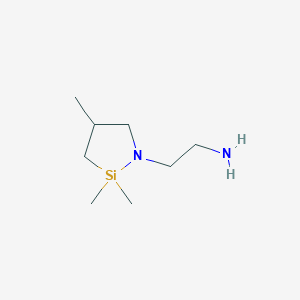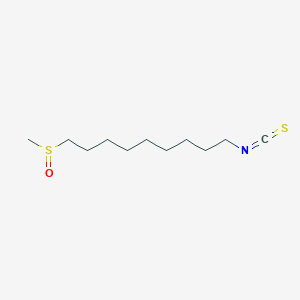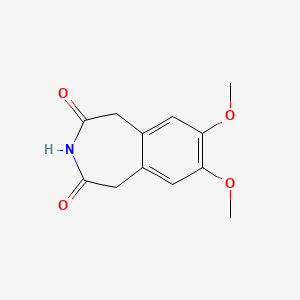
依托必利盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Itopride Hydrochloride is a derivative of Itopride Hydrochloride, a prokinetic agent used to enhance gastrointestinal motility. Itopride Hydrochloride is known for its dual mechanism of action, which includes inhibition of acetylcholinesterase and antagonism of dopamine D2 receptors . N-Desmethyl Itopride Hydrochloride retains similar properties but with slight modifications in its chemical structure, making it a subject of interest in pharmaceutical research.
科学研究应用
Chemistry: It serves as a model compound for studying the effects of demethylation on pharmacological activity.
Biology: The compound is used in research to understand its effects on gastrointestinal motility and its interaction with biological targets.
Medicine: N-Desmethyl Itopride Hydrochloride is investigated for its potential therapeutic applications in treating gastrointestinal disorders.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Itopride Hydrochloride typically involves the demethylation of Itopride Hydrochloride. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N-Desmethyl Itopride Hydrochloride involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or chromatography, and quality control to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: N-Desmethyl Itopride Hydrochloride can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under hydrogenation conditions.
Substitution: N-Desmethyl Itopride Hydrochloride can participate in nucleophilic substitution reactions, especially at the aromatic positions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Desmethyl Itopride Hydrochloride, each with potential pharmacological activities .
作用机制
N-Desmethyl Itopride Hydrochloride exerts its effects through a dual mechanism of action:
Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the gastrointestinal tract, enhancing motility.
Dopamine D2 Receptor Antagonism: The compound blocks dopamine D2 receptors, preventing the inhibitory effects of dopamine on gastrointestinal motility.
These actions result in improved gastric emptying and reduced symptoms of functional dyspepsia.
相似化合物的比较
Itopride Hydrochloride: The parent compound with similar prokinetic properties.
Metoclopramide: Another prokinetic agent with a different mechanism of action, primarily as a dopamine receptor antagonist.
Domperidone: A dopamine receptor antagonist used for similar indications.
Uniqueness: N-Desmethyl Itopride Hydrochloride is unique due to its dual mechanism of action and its ability to enhance gastrointestinal motility without crossing the blood-brain barrier, thus minimizing central nervous system side effects .
属性
CAS 编号 |
5922-37-2 |
|---|---|
分子式 |
C19H25ClN2O4 |
分子量 |
380.9 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-20-10-11-25-16-7-4-14(5-8-16)13-21-19(22)15-6-9-17(23-2)18(12-15)24-3;/h4-9,12,20H,10-11,13H2,1-3H3,(H,21,22);1H |
InChI 键 |
JJKXCZOXCNXKFQ-UHFFFAOYSA-N |
规范 SMILES |
CNCCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
同义词 |
3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Hydrochloride; 3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Monohydrochloride; N-[p-[2-(Methylamino)ethoxy]benzyl]veratramide Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)



